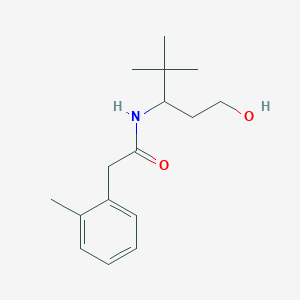
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, also known as DMAPT, is a small molecule inhibitor that has shown potential in cancer research. It works by inhibiting the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cell survival.
Mecanismo De Acción
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride inhibits NF-κB activity by targeting the upstream kinase IKKβ, which is responsible for activating NF-κB. 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride binds to the active site of IKKβ and prevents its phosphorylation, thereby inhibiting NF-κB activation. This leads to decreased expression of genes involved in inflammation, cell survival, and proliferation, and increased apoptosis in cancer cells.
Biochemical and Physiological Effects:
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to have a variety of biochemical and physiological effects in cancer cells. It induces apoptosis by activating caspases, a family of proteins that are responsible for initiating programmed cell death. It also inhibits the expression of genes involved in angiogenesis (the formation of new blood vessels) and metastasis (the spread of cancer to other parts of the body). In addition, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making these treatments more effective.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to have low toxicity in animal models, making it a promising candidate for further development. However, one limitation of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride is that it has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different types of cancer.
Direcciones Futuras
Despite its potential, there is still much to be learned about 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects in cancer cells. Future research should focus on identifying the optimal dose and route of administration for 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride, as well as its effects in different types of cancer. In addition, researchers should investigate the potential of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride in combination with other therapies, such as immunotherapy and targeted therapy. Finally, further studies are needed to fully understand the mechanism of action of 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride and its effects on NF-κB signaling.
Métodos De Síntesis
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride can be synthesized using a simple, two-step reaction. In the first step, 4,5-dimethylpyrrolidin-3-ylthiophene-2-sulfonamide is reacted with thionyl chloride to form the corresponding sulfonyl chloride. In the second step, the sulfonyl chloride is reacted with hydrochloric acid to form 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride hydrochloride. The overall yield of this reaction is around 50%.
Aplicaciones Científicas De Investigación
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been extensively studied in cancer research due to its ability to inhibit NF-κB activity. NF-κB is a transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. It is overexpressed in many types of cancer and is associated with poor prognosis. By inhibiting NF-κB activity, 4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride has been shown to induce apoptosis (cell death) in cancer cells and sensitize them to chemotherapy and radiation therapy.
Propiedades
IUPAC Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2S2.ClH/c1-7-5-10(15-8(7)2)16(13,14)12-9-3-4-11-6-9;/h5,9,11-12H,3-4,6H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZPSEMNKPTHJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1)S(=O)(=O)NC2CCNC2)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-dimethyl-N-pyrrolidin-3-ylthiophene-2-sulfonamide;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

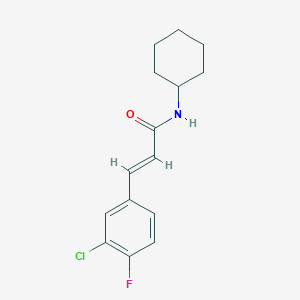
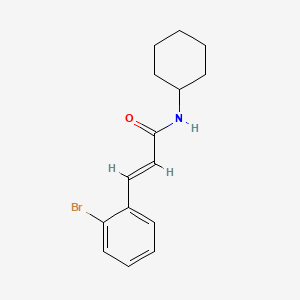
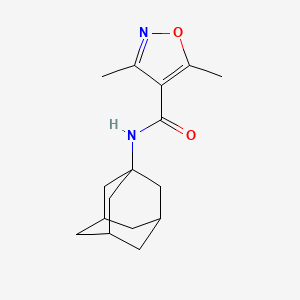


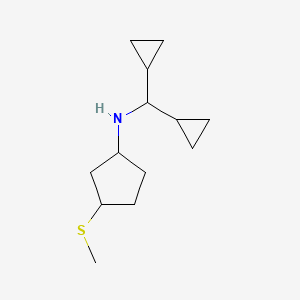




![3-[2-(4-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1-propan-2-ylurea](/img/structure/B7635860.png)
![2-[(4-cyclopropyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-phenylacetamide](/img/structure/B7635866.png)
